molecular formula C31H27NO4 B12092802 Fmoc-4-(2-methylphenyl)-D-phenylalanine

Fmoc-4-(2-methylphenyl)-D-phenylalanine

Cat. No.: B12092802
M. Wt: 477.5 g/mol
InChI Key: IJGUOEBWNNZUJB-UHFFFAOYSA-N
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Description

Fmoc-4-(2-methylphenyl)-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound’s unique structure, which includes a 2-methylphenyl group, makes it a valuable building block in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(2-methylphenyl)-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(2-methylphenyl)-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Fmoc-4-(2-methylphenyl)-D-phenylalanine is used as a building block in the synthesis of peptides and other complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology

In biological research, this compound is utilized in the study of protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of phenylalanine derivatives in biological systems .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for the synthesis of bioactive peptides .

Industry

Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of Fmoc-4-(2-methylphenyl)-D-phenylalanine involves its interaction with specific molecular targets. The Fmoc group facilitates the compound’s incorporation into peptides, where it can influence the peptide’s structure and function. The 2-methylphenyl group enhances the compound’s hydrophobic interactions, which can affect its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-4-(2-methylphenyl)-L-phenylalanine
  • Fmoc-4-(2-methylphenyl)-DL-phenylalanine
  • Fmoc-4-(2-naphthyl)-D-phenylalanine

Uniqueness

Fmoc-4-(2-methylphenyl)-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the presence of the 2-methylphenyl group. This combination imparts distinct chemical and biological properties, making it different from its L- and DL- counterparts .

Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylphenyl)phenyl]propanoic acid

InChI

InChI=1S/C31H27NO4/c1-20-8-2-3-9-23(20)22-16-14-21(15-17-22)18-29(30(33)34)32-31(35)36-19-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)

InChI Key

IJGUOEBWNNZUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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